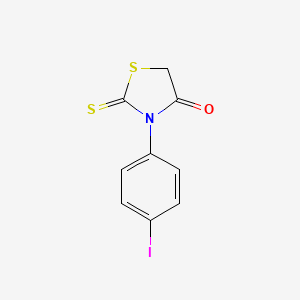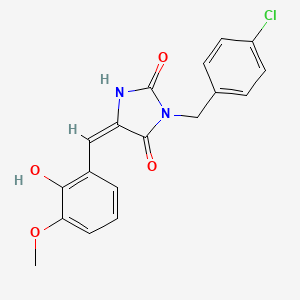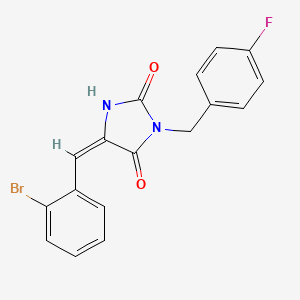![molecular formula C19H19Cl3N2O4S B3435818 1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B3435818.png)
1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide, also known as ML277, is a small molecule that has been identified as a potent and selective activator of the K2P potassium channel TASK-3. It was first discovered by researchers at the University of Oxford and has since been studied extensively for its potential applications in various fields of scientific research.
Mecanismo De Acción
1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide acts as a positive allosteric modulator of the TASK-3 channel, meaning that it enhances the activity of the channel by binding to a site other than the channel pore. This mechanism of action is unique among potassium channel activators and has been shown to be highly selective for TASK-3 over other potassium channels.
Biochemical and Physiological Effects:
1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the activation of TASK-3 channels in neurons, the inhibition of cancer cell growth, and the reduction of pain perception in animal models. These effects are thought to be mediated by the modulation of ion fluxes across cell membranes and the regulation of intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide for lab experiments is its high selectivity for the TASK-3 channel, which allows for precise modulation of this target without affecting other channels or receptors. Additionally, 1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide has been shown to be stable and soluble in a variety of solvents, making it easy to work with in the lab. However, one limitation of 1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide. One area of interest is the development of new drugs based on 1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide that target the TASK-3 channel for therapeutic applications, such as pain management or cancer treatment. Another direction is the investigation of the role of TASK-3 in various physiological and pathological processes, such as neuronal excitability and cancer progression. Finally, 1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide may also be used as a tool for studying the structure and function of the TASK-3 channel and other potassium channels in greater detail.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide has been shown to have a wide range of potential applications in scientific research. One of its most promising uses is as a tool for studying the function of the TASK-3 channel, which plays a key role in regulating the excitability of neurons in the brain and other tissues. By activating this channel, 1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide can be used to investigate the physiological and pathological processes that involve TASK-3, such as pain perception, epilepsy, and cancer.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O4S/c1-28-13-2-4-14(5-3-13)29(26,27)24-8-6-12(7-9-24)19(25)23-18-11-16(21)15(20)10-17(18)22/h2-5,10-12H,6-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCRJWHILBDMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B3435743.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3435750.png)
![3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate](/img/structure/B3435754.png)

![2,5-dichloro-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3435766.png)
![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3435774.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3435782.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3435806.png)
![N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3435815.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B3435834.png)